REACTION_CXSMILES
|
OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.BrBr.Br[C:21]1[C:22](C(C2C=CC(O)=CC=2)(C)C)=[C:23]([Br:29])[C:24]([Br:28])=[C:25]([CH:27]=1)[OH:26].BrC1C(O)=C(Br)C(Br)=C(C(C2C=CC(O)=CC=2)(C)C)C=1Br>O.CO>[Br:29][C:23]1[C:24]([Br:28])=[C:25]([OH:26])[CH:27]=[CH:21][CH:22]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32 mol
|
Type
|
solvent
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Smiles
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CO
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Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
513 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
tribromobisphenol-A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=C(O)C1)Br)Br)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
tetrabromobisphenol-A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2-liter 4-neck flask equipped with a -10° C
|
Type
|
TEMPERATURE
|
Details
|
was maintained at a temperature of >80° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained during the (
|
Type
|
CUSTOM
|
Details
|
{reaction at 28-32° C. by use of an ice bath
|
Type
|
ADDITION
|
Details
|
was added to the reaction flask
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)O)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.03% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |